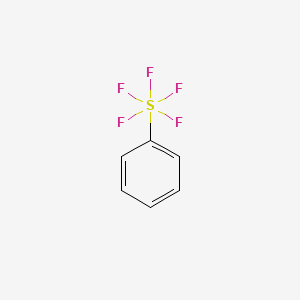

Phenylsulfur pentafluoride

Übersicht

Beschreibung

Phenylsulfur pentafluoride, also known as pentafluorosulfanylbenzene, is an organosulfur compound with the chemical formula C6H5SF5. It is a colorless liquid known for its high chemical stability and unique properties. The pentafluorosulfanyl group (SF5) is considered a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl group (CF3) .

Vorbereitungsmethoden

Phenylsulfur pentafluoride can be synthesized through several methods:

Fluorination of Diphenyl Disulfide: This method involves the fluorination of diphenyl disulfide using silver difluoride (AgF2) in a fluorocarbon solvent.

Fluorination with Xenon Difluoride: The best-known method involves the fluorination of diphenyl disulfide with xenon difluoride, achieving a yield of approximately 25%.

Analyse Chemischer Reaktionen

Phenylsulfur pentafluoride exhibits high chemical stability under various conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. Some notable reactions include:

Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.

Reaction with Concentrated Sulfuric Acid: While it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, it can react with concentrated sulfuric acid at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

Phenylsulfur pentafluoride has shown significant potential in pharmaceutical applications due to its unique properties. For instance, it has been used to develop analogues of existing drugs that exhibit improved biological activity.

Case Study:

- A this compound analogue of the insecticide fipronil demonstrated higher efficacy against resistant strains of Musca domestica compared to its trifluoromethyl counterpart . This indicates that the SF₅ group can enhance the biological activity of pesticides.

Table 1: Biological Activity Comparison

| Compound Type | Activity Against Resistant Strains | Activity Against Susceptible Strains |

|---|---|---|

| Trifluoromethyl Fipronil | Lower | Moderate |

| SF₅ Fipronil | Higher | High |

Agrochemical Applications

In agrochemicals, PhSF₅ derivatives have been synthesized and tested for their fungicidal and insecticidal properties. The introduction of the SF₅ group has been shown to improve the potency and effectiveness of these compounds.

Research Findings:

- The incorporation of PhSF₅ into pesticide formulations has led to enhanced performance against various pests, with some compounds showing improved resistance management compared to traditional agents .

Table 2: Pesticidal Efficacy

| Compound | Mode of Action | Efficacy Against Target Species |

|---|---|---|

| SF₅ Fungicide | Systemic action | High |

| Trifluoromethyl Fungicide | Contact action | Moderate |

Functional Materials

Beyond pharmaceuticals and agrochemicals, this compound is being explored for its potential in functional materials. Its unique electronic properties make it suitable for applications in liquid crystals and other advanced materials.

Potential Applications:

Wirkmechanismus

The pentafluorosulfanyl group in phenylsulfur pentafluoride acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. This electron-withdrawing effect leads to electrophilic aromatic substitution reactions at the meta position . The compound’s high stability under various conditions further enhances its utility in different applications.

Vergleich Mit ähnlichen Verbindungen

Phenylsulfur pentafluoride is unique due to its pentafluorosulfanyl group, which imparts higher electronegativity and lipophilicity compared to the trifluoromethyl group. Similar compounds include:

Trifluoromethylbenzene (C6H5CF3): While similar in structure, trifluoromethylbenzene has lower electronegativity and lipophilicity compared to this compound.

Pentafluorosulfanylacetylene (HC≡CSF5): Another compound with the pentafluorosulfanyl group, but with different reactivity and applications.

This compound stands out due to its unique combination of stability, reactivity, and electronic properties, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Phenylsulfur pentafluoride (PhSF₅), also known as pentafluorosulfanylbenzene, is an organosulfur compound characterized by its high chemical stability and unique electronic properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and applications.

This compound is a colorless liquid with the formula C₆H₅SF₅. It exhibits high stability under diverse conditions, including both acidic and basic environments. The pentafluorosulfanyl group (-SF₅) is a strong electron-withdrawing moiety that influences the reactivity of the compound, particularly in electrophilic aromatic substitution reactions .

Synthesis Methods

- Fluorination of Disulfides : The initial synthesis of PhSF₅ was achieved by the stepwise fluorination of diphenyl disulfide using silver difluoride (AgF₂) as a fluorinating agent .

- Oxidative Fluorination : Recent methods have improved the efficiency of producing PhSF₅ through oxidative fluorination techniques involving various oxidants like AgF₂ and tetraalkylammonium salts .

Biological Activity

The biological activity of this compound and its derivatives has been explored in several studies, particularly focusing on their pharmacological potential.

Pharmacological Applications

- Antimicrobial Activity : Compounds containing the -SF₅ group have been investigated for their potential as antimicrobial agents. Some derivatives have shown promising results against various bacterial strains, suggesting their utility in developing new antibiotics .

- Antimalarial Properties : Research has indicated that this compound derivatives can act as effective antimalarial agents. For instance, SF₅-substituted analogs of mefloquine demonstrated comparable or improved efficacy against Plasmodium falciparum, the causative agent of malaria. The IC₅₀ values for these compounds were found to be lower than those for traditional treatments .

- Insecticidal Activity : Several studies have proposed the use of this compound derivatives as insecticides. The unique properties of the -SF₅ group enhance the lipophilicity and bioactivity of these compounds, making them suitable candidates for agrochemical applications .

Case Studies

- Mefloquine Derivatives : A study synthesized SF₅-substituted mefloquine, evaluating its activity against Plasmodium falciparum. The results indicated that these derivatives maintained or enhanced antimalarial activity compared to non-substituted mefloquine .

- Electrophilic Aromatic Substitution : Research demonstrated that this compound exhibits a meta-directing influence in electrophilic aromatic substitution reactions, which is critical for synthesizing more complex biologically active molecules .

Data Summary

Eigenschaften

IUPAC Name |

pentafluoro(phenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNYFEWFSFTYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433126 | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-81-5 | |

| Record name | (OC-6-21)-Pentafluorophenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorosulfanylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes phenylsulfur pentafluoride interesting for pesticide development?

A1: One study [] investigated this compound as a potential replacement for the trifluoromethyl group in pesticides. This interest stems from the fact that this compound demonstrates enhanced biological activity compared to its trifluoromethyl counterparts. Specifically, a this compound analogue of the insecticide fipronil displayed higher activity against a resistant strain of Musca domestica (housefly) compared to the corresponding trifluoromethyl analogue []. This suggests that incorporating this compound into pesticide structures could lead to more potent insecticides, potentially even against resistant insect populations.

Q2: What do we know about the structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight, they do indicate its structure: a phenyl group (C6H5) attached to a sulfur atom, which is further bound to five fluorine atoms (SF5). This information allows for the deduction of its molecular formula (C6H5SF5) and calculation of its molecular weight. Additionally, one study investigated the microwave spectra of this compound []. Although the abstract doesn't delve into the specific spectroscopic data obtained, it suggests that the molecule might possess interesting conformational properties due to its potential for a four-fold internal rotor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.